
4-(4-Tert-butylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylcyclohexyl)phenol is an organic compound with the molecular formula C16H26O. It is a white solid with a distinct phenolic odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Tert-butylcyclohexyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product . Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring .
Industrial Production Methods
In industrial settings, this compound is often produced using Friedel-Crafts alkylation reactions. Common alkylation reagents include isobutene, tert-butanol, and methyl tert-butyl ether (MTBE). Homogeneous catalysis, such as liquid acid and ionic liquid, is commonly employed in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Hydrogenation of this compound yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using catalysts such as Raney nickel or rhodium-carbon.
Substitution: Friedel-Crafts alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Trans-4-tert-butylcyclohexanol
Substitution: Various alkylated phenols
Scientific Research Applications
4-(4-Tert-butylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylcyclohexyl)phenol involves its interaction with molecular targets and pathways related to oxidative stress. It acts as an antioxidant by neutralizing free radicals and reducing reactive oxygen species production . This property makes it valuable in stabilizing various compounds and enhancing the durability of materials such as plastics and rubber.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butylphenol
- 4-tert-Butylphenol
- 2,4-Ditert-butylphenol
Comparison
4-(4-Tert-butylcyclohexyl)phenol is unique due to its specific structure, which imparts distinct chemical properties. Unlike bisphenol A, which is difunctional and used as a polymer chain extender, this compound is monofunctional and acts as a chain stopper or endcapper in polymer science . This characteristic allows it to control molecular weight by limiting chain growth, making it valuable in various industrial applications.
Properties
CAS No. |
266338-16-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-(4-tert-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h6-7,10-12,14,17H,4-5,8-9H2,1-3H3 |
InChI Key |
KPCLVSPXEUXINT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


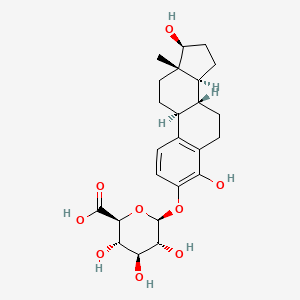
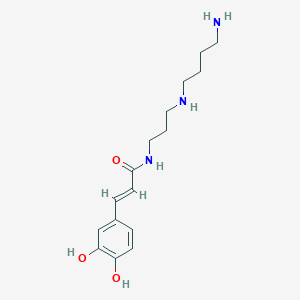

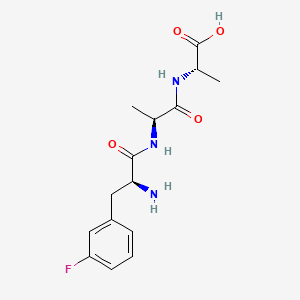
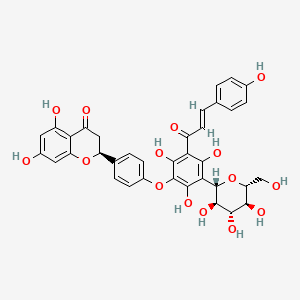
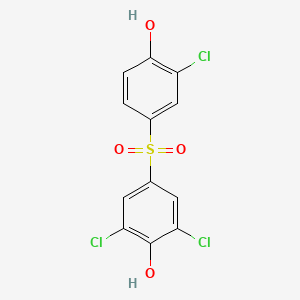
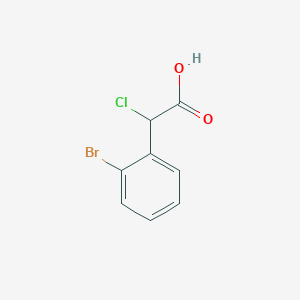

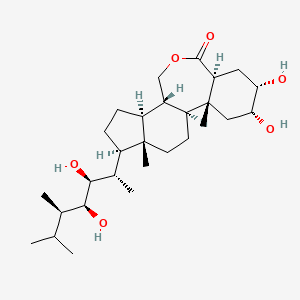
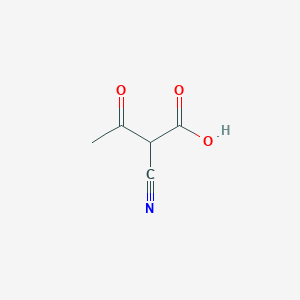

![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)

![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
